Compound Description: PF-06747775 (chemical name: N-((3R,4R)-4-Fluoro-1-(6-((3-methoxy-1-methyl-1H-pyrazol-4-yl)amino)-9-methyl-9H-purin-2-yl)pyrrolidine-3-yl)acrylamide) is a potent and irreversible inhibitor of epidermal growth factor receptor (EGFR) mutants, including those with the T790M gatekeeper substitution. It exhibits selectivity over wild-type EGFR and possesses desirable pharmacokinetic properties. PF-06747775 is currently being evaluated in Phase I clinical trials for EGFR-mutant-driven non-small cell lung cancer.
Acrizanib (LHA510)
Compound Description: Acrizanib (LHA510) is a small molecule inhibitor of vascular endothelial growth factor receptor-2 (VEGFR-2) designed for topical ocular delivery. It has demonstrated potency and efficacy in rodent models of choroidal neovascularization (CNV). Acrizanib exhibits limited systemic exposure following topical ocular administration, making it a promising therapeutic candidate for neovascular age-related macular degeneration.
MK-8033
Compound Description: MK-8033 (chemical name: 1-[3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide) is a potent and specific dual inhibitor of the c-Met and Ron receptor tyrosine kinases. It exhibits preferential binding to the activated conformation of c-Met, potentially offering an advantage over inhibitors targeting the inactive form. MK-8033 has demonstrated significant anti-tumor activity in preclinical models of c-Met-amplified cancers.
AZD4205
Compound Description: AZD4205 ((2R)-N-[3-[2-[(3-methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide) is a highly selective inhibitor of Janus kinase 1 (JAK1) with potent activity. This selectivity is significant as JAK1 is a primary driver of STAT3 phosphorylation, which is implicated in resistance to various cancer therapies. AZD4205 exhibits favorable pharmacokinetic properties and has shown enhanced antitumor activity in combination with other anticancer agents.
Compound Description: This compound was synthesized and characterized as part of a study focusing on the development of inhibitors for kinases harboring a cysteine residue in the hinge region. Its inhibitory potency was evaluated against MPS1, MAPKAPK2, and p70S6Kβ/S6K2 kinases.
Series of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides
Compound Description: This series of compounds was designed and synthesized to explore their potential as tubulin polymerization inhibitors. Several compounds within this series displayed significant antiproliferative activity against various cancer cell lines, including HeLa, MCF-7, and HT-29.
Compound Description: This compound is a potent glycine transporter 1 (GlyT1) inhibitor discovered through a structure-based drug design approach. It displays high affinity for GlyT1 and exhibits promising in vivo activity in rodent models of schizophrenia.
Compound Description: Developed as a structurally distinct back-up compound to 3-chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide, this molecule also demonstrates potent GlyT1 inhibitory activity. It exhibits a favorable pharmacokinetic profile and increases cerebrospinal fluid glycine concentrations in rats.
Compound Description: Hu7691 is a potent and selective AKT inhibitor with reduced cutaneous toxicity compared to earlier AKT inhibitors. This reduced toxicity is attributed to its improved selectivity profile, particularly against the AKT2 isozyme. Hu7691 exhibits promising anticancer activity and has received Investigational New Drug (IND) application approval.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.